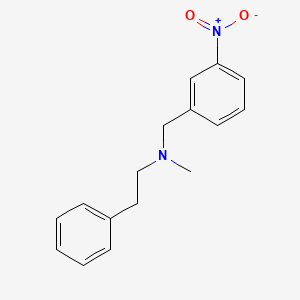

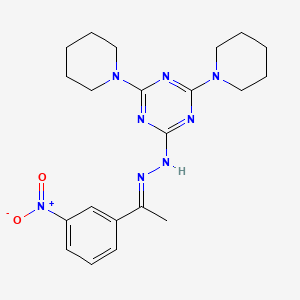

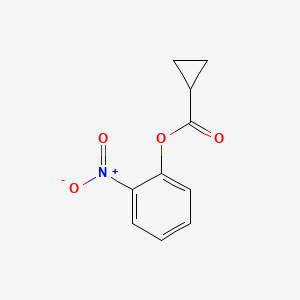

![molecular formula C16H17NO4S B5699299 phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5699299.png)

phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate, also known as PMG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PMG is a glycine derivative that is commonly used in organic synthesis, but its uses extend beyond that. In

Wissenschaftliche Forschungsanwendungen

Phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate has been found to have a wide range of applications in scientific research. One of its most notable uses is in the development of new drugs and pharmaceuticals. This compound is a versatile building block that can be used to synthesize a variety of compounds with potential therapeutic properties. For example, this compound has been used to create inhibitors of protein kinases, which are enzymes that play a critical role in cell signaling and are often overactive in cancer cells. By inhibiting these enzymes, this compound-derived compounds could potentially be used to treat cancer and other diseases.

This compound has also been used in the development of new materials. It can be incorporated into polymer chains to create materials with unique properties, such as improved mechanical strength or thermal stability. Additionally, this compound has been used in the synthesis of liquid crystals, which have applications in displays, sensors, and other electronic devices.

Wirkmechanismus

The mechanism of action of phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins. For example, this compound-derived compounds have been shown to inhibit the activity of protein kinases, as mentioned earlier. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound could potentially be used to treat neurological disorders such as Alzheimer's disease.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. In laboratory experiments, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been found to have antioxidant activity, which could make it useful in the treatment of diseases caused by oxidative stress, such as Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate in lab experiments is its versatility. As mentioned earlier, this compound can be used to synthesize a wide range of compounds with potential therapeutic properties. Additionally, this compound is relatively easy to synthesize in large quantities, which makes it a cost-effective option for researchers.

One limitation of using this compound in lab experiments is its potential toxicity. While this compound itself is not toxic, some of the compounds derived from it may be. Therefore, researchers must take precautions when handling this compound and its derivatives to ensure that they are not exposed to harmful substances.

Zukünftige Richtungen

There are many potential future directions for research involving phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate. One area of interest is the development of new drugs and pharmaceuticals based on this compound-derived compounds. Researchers could also explore the use of this compound in the development of new materials with unique properties.

Another potential area of research is the study of this compound's effects on the microbiome. Recent research has shown that the microbiome, which consists of the microorganisms that live in and on our bodies, plays a critical role in our health. This compound may have an impact on the microbiome, and further research in this area could lead to new insights into the relationship between the microbiome and human health.

Conclusion

This compound, or this compound, is a versatile compound with a wide range of potential applications in scientific research. Its synthesis method has been optimized over time, and it has been found to have applications in the development of new drugs, materials, and more. While its mechanism of action is not fully understood, this compound has been found to have anti-inflammatory, analgesic, and antioxidant properties, among others. However, researchers must take precautions when handling this compound and its derivatives due to their potential toxicity. There are many potential future directions for research involving this compound, and further studies in this area could lead to new insights into its uses and potential benefits.

Synthesemethoden

Phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate can be synthesized through a multistep process that involves the reaction of 4-methylbenzenesulfonyl chloride with N-methylglycine followed by the addition of phenylmagnesium bromide. The resulting product is then treated with hydrochloric acid to yield this compound. This synthesis method has been optimized and improved over time, and it has become a reliable and efficient way to produce this compound in large quantities.

Eigenschaften

IUPAC Name |

phenyl 2-[methyl-(4-methylphenyl)sulfonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-13-8-10-15(11-9-13)22(19,20)17(2)12-16(18)21-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAMGGUPTGLUJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)

![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)

![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)